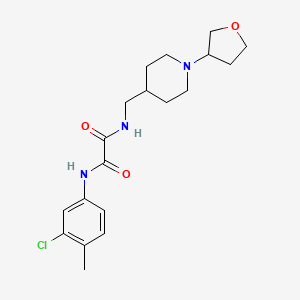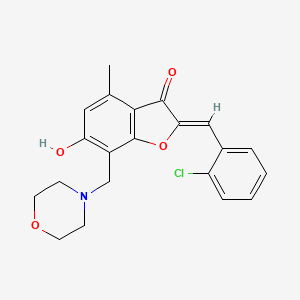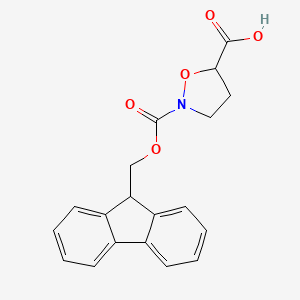
5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide, also known as DPP-4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is widely used in the study of diabetes and metabolic disorders due to its ability to inhibit the activity of dipeptidyl peptidase-4 (DPP-4) enzyme.
作用機序
5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor works by inhibiting the activity of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide enzyme, 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor increases the levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces glucagon secretion, leading to improved glucose homeostasis.
Biochemical and Physiological Effects
5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor has several biochemical and physiological effects. It improves glucose homeostasis by increasing insulin secretion and reducing glucagon secretion. It also reduces inflammation and oxidative stress, which are major contributors to the development of diabetes and metabolic disorders. Additionally, 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor improves endothelial function, which is important for cardiovascular health.
実験室実験の利点と制限
5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor has several advantages for lab experiments. It is a highly specific inhibitor of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide enzyme, which makes it ideal for studying the role of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide in diabetes and metabolic disorders. It is also well-tolerated and has a low toxicity profile, which makes it safe for use in animal studies. However, 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal studies. It is also metabolized by the liver, which can lead to variability in its pharmacokinetics.
将来の方向性
There are several future directions for the use of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor in scientific research. One direction is the development of more potent and selective 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitors. Another direction is the investigation of the long-term effects of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibition on glucose homeostasis and cardiovascular health. Additionally, 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor can be used in combination with other drugs to improve its efficacy and reduce its limitations.
Conclusion
In conclusion, 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor is a chemical compound that has gained significant attention in the field of scientific research. It is widely used in the study of diabetes and metabolic disorders due to its ability to inhibit the activity of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide enzyme. 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor has several advantages for lab experiments, including its specificity and low toxicity profile. However, it also has some limitations, including its short half-life and variability in pharmacokinetics. There are several future directions for the use of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor in scientific research, including the development of more potent and selective inhibitors and the investigation of its long-term effects on glucose homeostasis and cardiovascular health.
合成法
The synthesis of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor involves the reaction of 5,6-dichloronicotinic acid with 4-phenyl-1H-pyrazole-3-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the pure compound.
科学的研究の応用
5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor is widely used in scientific research to study the role of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide enzyme in diabetes and metabolic disorders. It is used to investigate the effect of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibition on glucose homeostasis, insulin secretion, and insulin sensitivity. It is also used to study the effect of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibition on inflammation, oxidative stress, and endothelial dysfunction.
特性
IUPAC Name |
5,6-dichloro-N-(1-phenylpyrazol-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O/c16-13-6-10(7-18-14(13)17)15(22)20-11-8-19-21(9-11)12-4-2-1-3-5-12/h1-9H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHPZJSAHVQMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)NC(=O)C3=CC(=C(N=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2520965.png)


![N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride](/img/structure/B2520970.png)
![1-(4-Chlorophenyl)sulfonyl-4-[(4-fluorophenyl)sulfanylmethyl]piperidin-4-ol](/img/structure/B2520971.png)
![(2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2520972.png)
![1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2520973.png)


![2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2520976.png)

![5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2520978.png)
![3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2520979.png)
